6-Chloro-N-ethyl-N-(2-hydroxyethyl)nicotinamide
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Overview
Description
6-Chloro-N-ethyl-N-(2-hydroxyethyl)nicotinamide is a chemical compound with the molecular formula C10H13ClN2O2 and a molecular weight of 228.68 g/mol . This compound is a derivative of nicotinamide, which is a form of vitamin B3. It is known for its unique blend of reactivity and stability, making it a valuable tool in various laboratory experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-ethyl-N-(2-hydroxyethyl)nicotinamide typically involves the reaction of nicotinic acid or its derivatives with appropriate chlorinating agents and subsequent alkylation. The reaction conditions often include:
Chlorination: Using agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom.
Alkylation: Employing ethylating agents such as ethyl iodide (C2H5I) and 2-hydroxyethylamine to introduce the ethyl and hydroxyethyl groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-ethyl-N-(2-hydroxyethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted nicotinamide derivatives.
Scientific Research Applications
6-Chloro-N-ethyl-N-(2-hydroxyethyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 6-Chloro-N-ethyl-N-(2-hydroxyethyl)nicotinamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to inflammation, oxidative stress, and cellular metabolism. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A form of vitamin B3 with similar structural features but lacking the chlorine and ethyl groups.
Isonicotinamide: An isomer of nicotinamide with the carboxamide group in the 4-position instead of the 3-position.
Uniqueness
6-Chloro-N-ethyl-N-(2-hydroxyethyl)nicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-N-ethyl-N-(2-hydroxyethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-2-13(5-6-14)10(15)8-3-4-9(11)12-7-8/h3-4,7,14H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SROLEKFYKNNJAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)C1=CN=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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